
3-Tert-butyl-7-chloroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-7-chloroquinoline-4-carboxylic acid typically involves the reaction of 7-chloroquinoline-4-carboxylic acid with tert-butyl groups under specific conditions. One common method includes the use of tert-butyl chloride in the presence of a base such as potassium carbonate, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-7-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of quinoline-4-carboxylic acid with reduced functional groups.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
3-Tert-butyl-7-chloroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-7-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Chloroquinoline-4-carboxylic acid: Lacks the tert-butyl group but shares the quinoline core structure.
3-Tert-butylquinoline-4-carboxylic acid: Similar structure but without the chloro substituent.
Quinoline-4-carboxylic acid: The parent compound without tert-butyl or chloro groups.
Uniqueness: 3-Tert-butyl-7-chloroquinoline-4-carboxylic acid is unique due to the presence of both tert-butyl and chloro groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14ClNO2 |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
3-tert-butyl-7-chloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO2/c1-14(2,3)10-7-16-11-6-8(15)4-5-9(11)12(10)13(17)18/h4-7H,1-3H3,(H,17,18) |
InChI Key |
HVANZPIZOMXSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C2C=C(C=CC2=C1C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




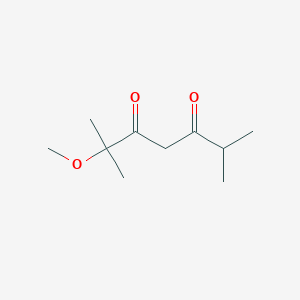
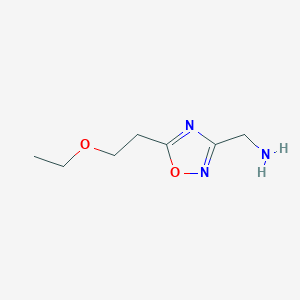
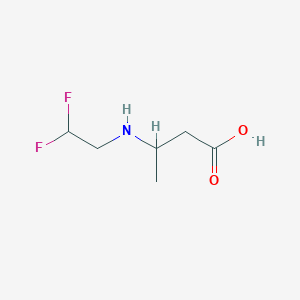


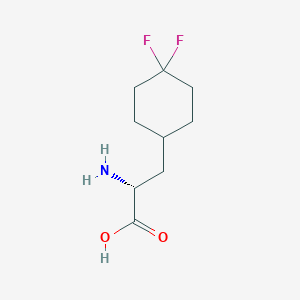
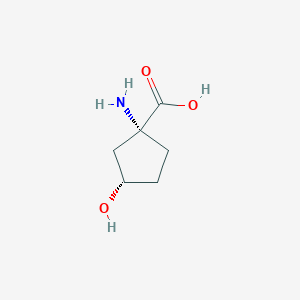

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)



